4-Bromo-1H-imidazole-2-carboxamide
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Overview
Description
4-Bromo-1H-imidazole-2-carboxamide is a heterocyclic compound that features a bromine atom at the fourth position of the imidazole ring and a carboxamide group at the second position. Imidazoles are a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazole-2-carboxamide typically involves the bromination of 1H-imidazole-2-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the fourth position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable and cost-effective methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Yield substituted imidazole derivatives.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the imidazole ring.
Coupling Reactions: Result in the formation of biaryl or other complex structures.
Scientific Research Applications
4-Bromo-1H-imidazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-imidazole-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and carboxamide group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1H-Imidazole-2-carboxamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Chloro-1H-imidazole-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
4-Iodo-1H-imidazole-2-carboxamide:
Uniqueness: 4-Bromo-1H-imidazole-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-bromo-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(8-2)3(6)9/h1H,(H2,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUROIGURLVKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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